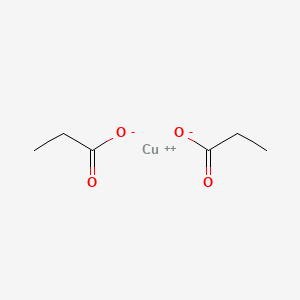

Cupric propionate

Description

Historical Context and Evolution of Research on Copper(II) Carboxylates

The study of copper(II) carboxylates has a rich history, with intensive research beginning in the mid-20th century. A pivotal moment in this field was the characterization of the first copper(II) carboxylate dimer, copper(II) acetate (B1210297) hydrate, in 1953. analis.com.my This discovery revealed a unique "paddle-wheel" dinuclear structure where two copper atoms are bridged by four carboxylate ligands. This structure led to the observation of antiferromagnetic coupling, a phenomenon where the magnetic moments of adjacent copper ions align in an anti-parallel manner, which sparked considerable interest in the magnetic properties of these compounds. analis.com.myresearchgate.net

Early research predominantly focused on understanding the fundamental structure and magnetic exchange interactions in simple dimeric copper(II) carboxylates. researchgate.net Over the decades, the field has evolved significantly. Researchers have expanded their focus from simple dimers to more complex systems. The synthetic methodologies have also advanced, with techniques like electrochemical synthesis being developed for copper(II) carboxylates. analis.com.myacs.orged.gov The exploration has broadened to include the synthesis and characterization of coordination polymers, where dimeric units act as building blocks for extended one-, two-, or three-dimensional networks. researchgate.nettandfonline.com This evolution has paved the way for the development of new materials with tailored properties and applications. analis.com.my

Significance of Cupric Propionate (B1217596) in Contemporary Chemical Science

In modern chemistry, cupric propionate (Cu(C₂H₅COO)₂) is recognized for more than just its fundamental properties. ontosight.ai It serves as a crucial precursor and building block in the design and synthesis of advanced functional materials. vulcanchem.com Its significance stems from several key areas of research:

Coordination Polymers and MOFs: this compound is frequently used to construct coordination polymers and metal-organic frameworks (MOFs). vulcanchem.com The dimeric [Cu₂(Prop)₄] unit is a common secondary building unit (SBU) that can be linked in various ways to create complex architectures. vulcanchem.comacs.org For instance, it has been used to create heterometallic frameworks, such as [HKCu₂Prop₆], by incorporating other metal ions like potassium. vulcanchem.comacs.org These materials are investigated for potential applications in gas storage and separation. vulcanchem.com

Magnetic Materials: The intrinsic antiferromagnetic coupling between the copper(II) centers in the dimeric core of this compound remains a subject of intense study. vulcanchem.comscispace.com Research focuses on how the structure, the presence of additional ligands, and the formation of polymeric chains influence these magnetic interactions. vulcanchem.comresearchgate.net For example, magnetic susceptibility measurements of a dimeric form showed an effective magnetic moment consistent with antiferromagnetically coupled Cu²⁺ species. vulcanchem.com Even in polymeric structures that undergo temperature-driven phase transitions, this magnetic coupling can remain robust. vulcanchem.comacs.org

Catalysis: Copper compounds, including this compound, are explored for their catalytic activity in various organic reactions. ontosight.ai Research has demonstrated its potential in reactions like the oxidation of styrene. mdpi.com Recent studies have also explored copper-catalyzed carbonylation of gaseous alkanes under mild conditions, highlighting the broader potential of copper complexes in catalysis. researchgate.net

Precursor for Thin Films: this compound is utilized as a precursor in chemical solution deposition methods to fabricate thin films of functional oxides. researchgate.netcsic.es Notably, it is a component in the synthesis of YBa₂Cu₃O₇-∂ (YBCO), a high-temperature superconductor. researchgate.netcsic.es The thermal decomposition of this compound is a critical step in this process, which is studied to optimize the formation of the desired oxide materials. csic.es

Scope and Objectives of Academic Inquiry

Academic research on this compound is driven by a set of well-defined objectives aimed at understanding and harnessing its chemical properties. The primary goals of these investigations include:

Synthesis and Structural Elucidation: A major objective is the controlled synthesis of this compound and its derivatives with specific structural motifs, ranging from mononuclear complexes to dinuclear paddle-wheels and extended coordination polymers. mdpi.com Researchers employ various synthetic routes, including solvothermal and electrochemical methods, and utilize techniques like single-crystal X-ray diffraction (SCXRD) to precisely determine the resulting crystal structures. analis.com.myvulcanchem.comacs.org A key goal is to understand how reaction conditions and the choice of ancillary ligands dictate the final architecture. mdpi.comresearchgate.net

Investigation of Physicochemical Properties: A significant portion of research is dedicated to characterizing the physical and chemical properties of these compounds. This includes:

Magnetic Behavior: Quantifying the magnetic susceptibility over a range of temperatures to understand the nature and strength of the magnetic exchange between copper(II) ions. acs.orgscispace.comresearchgate.net

Thermal Stability: Using techniques like thermogravimetric analysis (TGA) to study the thermal decomposition pathways, which is particularly relevant for its application as a precursor for metal oxides. researchgate.netresearchgate.net

Spectroscopic Analysis: Employing methods such as Infrared (IR), UV-Vis, and Electron Spin Resonance (ESR) spectroscopy to probe the coordination environment of the copper ions and confirm the structural features. scispace.comresearchgate.net

Development of Functional Materials: A forward-looking objective is to use this compound as a fundamental component to build novel materials with specific functions. This includes creating stimuli-responsive materials where structural phase transitions can be induced by temperature changes. vulcanchem.comacs.org The synthesis of heterometallic coordination polymers with potential for ion-exchange or catalytic applications is also a key research direction. vulcanchem.commdpi.com

The table below summarizes key identifiers and structural information for this compound.

Table 1: Chemical Identity and Structural Data for this compound| Property | Value | Source |

|---|---|---|

| IUPAC Name | copper(2+) dipropanoate | vulcanchem.com |

| Synonyms | Copper(II) propionate, Copper dipropionate | nih.gov |

| CAS Number | 3112-74-1 | vulcanchem.com |

| Molecular Formula | C₆H₁₀CuO₄ | vulcanchem.com |

| Molecular Weight | 209.69 g/mol | vulcanchem.com |

| Common Structural Motif | Dinuclear paddle-wheel, [Cu₂(C₂H₅COO)₄] | vulcanchem.comresearchgate.net |

Research findings on various this compound-based structures are detailed in the following table.

Table 2: Research Findings on this compound Derivatives| Compound/System | Research Focus | Key Findings | References |

|---|---|---|---|

| [Cu₂(Prop)₄(mpc)₂] | Magnetic Properties | Exhibits antiferromagnetic coupling between copper(II) centers. | vulcanchem.com |

| [HKCu₂Prop₆] | Structural Dynamics | Undergoes a reversible single-crystal-to-single-crystal phase transition around 195–200 K. The magnetic exchange between copper atoms remains unchanged during the transition. | vulcanchem.comacs.org |

| Cu(II) propionate-imidazole complexes | Catalytic Activity | Showed catalytic activity in the oxidation of styrene. | mdpi.com |

| [Cu₂(C₃)₄(INA)₄] | Synthesis & Structure | A new adduct with isonicotinamide (B137802) (INA) prepared via slow evaporation and a supercritical antisolvent technique. The structure consists of binuclear units linked by H-bonds. | researchgate.netresearchgate.net |

| Powdered this compound | Thermal Decomposition | In inert atmospheres, decomposition involves the formation of radicals and ketones. The process is sensitive to the atmosphere. | csic.es |

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Cu/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJJVTQGPPWQFS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528216 | |

| Record name | Copper(2+) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-74-1 | |

| Record name | Cupric propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPRIC PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5OQP4HQ2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Cupric Propionate

Direct Synthesis Routes for Cupric Propionate (B1217596) Complexes

Direct synthesis methods provide straightforward pathways to cupric propionate, typically by reacting a copper(II) source with propionic acid or a propionate salt. The specific conditions and precursors can be adjusted to control the final product's form and purity.

Solvent Evaporation Techniques for Controlled Crystallization

The slow solvent evaporation technique is a primary method for obtaining high-quality single crystals of this compound and its adducts, which are essential for definitive structural analysis via X-ray diffraction. researchgate.netresearchgate.net In this method, the reactants are dissolved in a suitable solvent, and the solution is left undisturbed, allowing the solvent to evaporate gradually. This slow process promotes the orderly arrangement of molecules into a crystal lattice.

For instance, single crystals of a copper(II) propanoate-isonicotinamide adduct were successfully prepared by dissolving the components in ethanol (B145695) at an elevated temperature (approximately 333 K). researchgate.net The resulting solution was covered and left to evaporate slowly, yielding crystals suitable for analysis. researchgate.net Similarly, other this compound-imidazole complexes have been synthesized by dissolving the appropriate M(II) propionate in water, mixing it with an ethanolic solution of imidazole, and allowing for slow solvent evaporation to produce crystalline products. mdpi.com The controlled nature of this technique is paramount for studying the intricate three-dimensional structures and coordination environments of these copper complexes. researchgate.net

Reactions Involving Copper(II) Carbonate Hydroxide (B78521)

A common and effective direct synthesis route involves the reaction of basic copper(II) carbonate (Cu₂(OH)₂CO₃) with propionic acid. mdpi.com This acid-base reaction is a well-established method for preparing various metal carboxylates.

The synthesis proceeds by suspending copper(II) carbonate hydroxide in an aqueous solution of propionic acid. The mixture is typically heated under reflux to drive the reaction to completion. mdpi.com The reaction is as follows: Cu₂(OH)₂CO₃ + 4 CH₃CH₂COOH → 2 Cu(CH₃CH₂COO)₂ + 3 H₂O + CO₂

The excess, unreacted copper carbonate can be easily removed by filtration, leaving a solution of this compound. mdpi.com This method is advantageous due to the clean nature of the byproducts (water and carbon dioxide) and the commercial availability of the copper precursor. atamanchemicals.com The resulting this compound can then be isolated by evaporating the solvent.

Ligand Exchange Reactions in this compound Synthesis

Ligand exchange, or substitution, offers an alternative pathway to synthesize this compound, particularly when starting from other copper(II) carboxylates like copper(II) acetate (B1210297). This method relies on shifting the equilibrium of a reaction by using a large excess of the incoming ligand—in this case, propionic acid. csic.es

In a typical procedure, copper(II) acetate is dissolved in a mixture containing a significant excess of propionic acid, often with a co-solvent like methanol. csic.es The propionate groups progressively replace the acetate groups coordinated to the copper(II) centers. The reaction can be represented as: Cu(CH₃COO)₂ + 2 CH₃CH₂COOH ⇌ Cu(CH₃CH₂COO)₂ + 2 CH₃COOH

Driving the reaction towards the formation of this compound is achieved by using propionic acid as part of the solvent system, ensuring a high concentration relative to the acetate. csic.es This technique is particularly useful in the formulation of precursor solutions for chemical solution deposition, where precise control over the final ligand environment is crucial for subsequent processing steps. csic.es

Supercritical Fluid Techniques for Controlled Crystallization and Micronization

Supercritical fluid (SCF) techniques, particularly the Supercritical Antisolvent (SAS) process, represent an advanced method for the simultaneous crystallization and micronization of chemical compounds, including adducts of this compound. researchgate.net This technology utilizes the unique properties of supercritical fluids, such as supercritical carbon dioxide (scCO₂), which act as an antisolvent. nih.govjeires.com

In the SAS process, a solution of the compound (e.g., this compound and a co-ligand like isonicotinamide (B137802) dissolved in ethanol) is sprayed through a nozzle into a chamber containing scCO₂. researchgate.net The high diffusivity of scCO₂ allows it to rapidly penetrate the ethanol droplets, causing a dramatic expansion of the liquid phase and a sharp decrease in its solvent power. This induces a high degree of supersaturation, leading to the rapid precipitation of the solute as fine, micron-sized particles. mdpi.com Research has demonstrated that the SAS technique can produce crystals of a Cu(II) propanoate-isonicotinamide adduct that are 100 times smaller than those obtained by conventional slow evaporation. researchgate.net This control over particle size is highly valuable for applications where bioavailability or surface area is a critical factor. researchgate.net

Table 1: Process Parameters for Supercritical Antisolvent (SAS) Crystallization of a this compound Adduct researchgate.netThis table outlines the specific experimental conditions used in the SAS process to generate micronized particles of a copper(II) propanoate-isonicotinamide adduct.

| Parameter | Value |

|---|---|

| Supercritical Fluid | Carbon Dioxide (CO₂) |

| Pressure | 10 MPa |

| Temperature | 313 K (40 °C) |

| CO₂ Flow Rate | 20 g/min |

| Solvent | Ethanol |

| Solution Flow Rate | 1 mL/min |

Fabrication of this compound Films for Advanced Material Precursors

This compound is a key precursor in the fabrication of functional oxide thin films, such as high-temperature superconductors like YBa₂Cu₃O₇-δ (YBCO), via chemical solution deposition (CSD). csic.esnih.gov The process involves creating a homogenous precursor solution containing this compound, which is then applied to a substrate to form a thin film. nih.govacs.org

The precursor solution is typically prepared by dissolving synthesized this compound powder in a solvent mixture, commonly propionic acid and methanol. nih.gov The solubility and concentration of the solution are critical parameters that influence the final film quality. To enhance solubility, the as-synthesized this compound powder, which can have large grain sizes, may be mechanically ground to reduce particle size. acs.org

Once the precursor solution is prepared, it is deposited onto a substrate, such as lanthanum aluminate (LaAlO₃), using techniques like spin-coating or dip-coating. csic.es The deposited liquid layer is then dried on a hot plate at a moderate temperature (e.g., 90-95°C) to evaporate the solvents, leaving a solid film of this compound. csic.es This film serves as the organic precursor that is subsequently pyrolyzed at higher temperatures to be converted into the desired inorganic oxide material. csic.es

Table 2: Example Concentrations of Metal Propionate Precursor Solutions for CSD nih.govThis table shows the varying concentrations of different metal propionate solutions prepared for evolved gas analysis (EGA-FTIR) to study their decomposition, highlighting the different solubilities of precursors used in complex oxide film fabrication.

| Metal Propionate Solution | Concentration (Molarity) |

|---|---|

| Ba(Prop)₂ | 1.5 M |

| Gd(Prop)₃ | 1.0 M |

| Cu(Prop)₂ | 0.5 M |

| Y(Prop)₃ | 0.25 M |

| Yb(Prop)₃ | 0.25 M |

| Sm(Prop)₃ | 0.25 M |

Advanced Structural Characterization and Crystallography of Cupric Propionate

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) stands as a powerful analytical technique for the precise determination of the atomic and molecular structure of crystalline compounds. In the context of cupric propionate (B1217596), SCXRD has been instrumental in revealing the detailed architecture of its various crystalline forms. researchgate.netvulcanchem.comresearchgate.net

A recurring and characteristic structural motif in cupric propionate and its adducts is the dinuclear "paddle-wheel" arrangement. researchgate.netvulcanchem.comresearchgate.netresearchgate.net This structure consists of two copper(II) ions bridged by four propionate ligands. vulcanchem.comtci-thaijo.orgchem-soc.si The carboxylate groups of the propionate anions span the two metal centers, creating a cage-like assembly. researchgate.net The two copper atoms are held in close proximity, with a typical Cu-Cu internuclear distance of approximately 2.6395(3) Å. researchgate.net This dimeric paddle-wheel unit can be considered a secondary building unit (SBU) which can further assemble into more complex architectures. vulcanchem.comacs.org For instance, in the presence of suitable ligands, these dimeric units can be linked into one-dimensional chains or three-dimensional coordination polymers. vulcanchem.comnih.gov The apical positions of the square pyramidal geometry around each copper ion can be occupied by solvent molecules, such as water, or other coordinating ligands. researchgate.netresearchgate.net

SCXRD analyses provide precise data on the coordination environment around the copper(II) centers, including bond lengths and angles. researchgate.netvulcanchem.comresearchgate.nettandfonline.com In many this compound complexes, each copper ion exhibits a distorted square pyramidal coordination geometry. researchgate.nettandfonline.com The basal plane of the pyramid is typically formed by four oxygen atoms from the bridging propionate ligands. researchgate.net

In a representative structure of a this compound adduct, the Cu-O bond lengths in the basal plane are in the range of 1.961(1) Å to 1.9979(9) Å. researchgate.net The bond between the copper ion and the apical ligand, which can be a nitrogen atom from another organic molecule, is generally longer, for instance, 2.165(1) Å. researchgate.net The copper atom is often displaced slightly from the basal plane towards the apical ligand. tci-thaijo.org The coordination geometry can also be a tetragonally distorted octahedron, especially when two axial ligands are present. researchgate.net Bond valence sum calculations can be employed to further analyze the strength of the coordination bonds. researchgate.nettandfonline.com

Interactive Table: Selected Bond Parameters in a this compound Adduct

| Bond | Bond Length (Å) |

| Cu-O (basal plane) | 1.961(1) |

| Cu-O (basal plane) | 1.9678(9) |

| Cu-O (basal plane) | 1.9828(9) |

| Cu-O (basal plane) | 1.9979(9) |

| Cu-N (apical) | 2.165(1) |

| Cu···Cu (internuclear) | 2.6395(3) |

Data derived from a study on tetrakis(μ-o-propionato)bis(methyl 3-pyridyl-N-carbamate)dicopper(II). researchgate.net

The propionate anion, as a carboxylate ligand, can adopt various coordination modes, with bridging and chelating being particularly significant in the chemistry of this compound. researchgate.netvulcanchem.comresearchgate.net In the common paddle-wheel structure, four propionate ligands act in a bridging fashion, where each carboxylate group binds to two different copper centers. vulcanchem.comtci-thaijo.org This syn-syn bridging mode is fundamental to the formation of the dimeric unit. nih.gov

In some complexes, the propionate ligand can also exhibit a chelating mode, where both oxygen atoms of the carboxylate group bind to the same copper ion. researchgate.netresearchgate.net This often results in a strained four-membered ring. libretexts.org Furthermore, in certain adducts, a combination of bridging and chelating carboxylate groups can be observed within the same molecule. researchgate.netresearchgate.net For instance, in one reported adduct, two copper(II) ions are coordinated by two bridging and two chelating propionate anions. researchgate.netresearchgate.net The versatility in the coordination behavior of the propionate ligand contributes to the structural diversity of its copper(II) complexes. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a key technique for the identification and characterization of crystalline materials. researchgate.netvulcanchem.comnih.govacs.org Unlike SCXRD, which requires a single, well-formed crystal, PXRD can be performed on polycrystalline powders. creative-biostructure.com The technique is based on the principle of Bragg's Law, where X-rays are diffracted by the crystal planes within a material, producing a characteristic diffraction pattern. creative-biostructure.comcarleton.edu

In the study of this compound, PXRD is used to identify the crystalline phases present in a bulk sample, confirm the synthesis of a desired compound, and assess its purity. researchgate.netresearchgate.netscielo.br For example, the PXRD patterns of precursor materials and their thermal decomposition products can be compared to understand the transformation processes. researchgate.net The technique is also valuable for studying structural changes, such as the reversible single-crystal-to-single-crystal phase transition observed in a heterometallic potassium dicopper propionate, which was studied using variable-temperature PXRD. researchgate.netacs.org The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline material. carleton.edu

Electron Microscopy Techniques for Morphological and Microstructural Analysis

Electron microscopy techniques are essential for visualizing the surface topography and microstructure of materials at high magnifications. researchgate.netvulcanchem.com These methods provide information that is complementary to the atomic-level detail obtained from X-ray diffraction.

Scanning Electron Microscopy (SEM) is a widely used technique to examine the morphology, or surface features, of materials. researchgate.netvulcanchem.comscielo.br In the context of this compound and its derivatives, SEM has been employed to evaluate the grain size and shape of synthesized powders. scielo.brcsic.es For instance, SEM analysis of as-synthesized Cu(Prop)₂ powder revealed a crystal-like shape with an average grain size of 100 μm. csic.es SEM micrographs of copper surfaces exposed to propionic acid vapors have shown the formation of patinas with varying colors and textures. scielo.br This morphological information is crucial for understanding the material's properties and behavior in various applications. csic.es

Solid-State Structural Peculiarities of this compound

The solid-state structure of this compound is characterized by several notable features, primarily centered around its tendency to form dimeric units. These structures have been elucidated through techniques such as single-crystal X-ray diffraction, revealing a level of complexity beyond a simple monomeric salt.

A predominant structural motif for this compound is the dinuclear "paddle-wheel" structure, with the formula [Cu₂(C₂H₅COO)₄]. In this arrangement, two copper(II) atoms are bridged by four propionate ligands. vulcanchem.comcsic.es Each copper atom exhibits a square-pyramidal coordination geometry. vulcanchem.comtandfonline.com The basal plane of each pyramid is formed by four oxygen atoms from the bridging carboxylate groups, and the two copper atoms are in close proximity.

The apical positions of these square pyramids can be occupied by donor ligands. For instance, the reaction with methyl-3-pyridylcarbamate (mpc) yields a compound with the formula [Cu₂(prop)₄(mpc)₂]. tandfonline.com In this adduct, the fundamental dimeric paddle-wheel core is retained, and the methyl-3-pyridylcarbamate molecules coordinate to the copper centers at the apical sites. vulcanchem.comtandfonline.com The crystal structure of this specific adduct has been determined in detail. tandfonline.com

Table 1: Interactive Crystallographic Data for Tetrakis(μ-propionato)di(methyl-3-pyridinecarbamate)dicopper(II) Press the buttons to view specific crystallographic parameters.

Crystal System

OrthorhombicSpace Group

PbcaUnit Cell Dimensions

a = 19.350(4) Åb = 15.390(3) Å

c = 10.725(2) Å

Volume

3193.9(11) ųZ (Formula units per cell)

4 (dimeric units)Data sourced from a 1990 study on copper(II) propionate compounds. tandfonline.com

Beyond simple adducts, this compound units can be incorporated into more complex frameworks. A notable example is a heterometallic 3D coordination polymer, [HKCu₂Prop₆], synthesized with potassium. acs.org This compound is constructed from [Cu₂Prop₄] secondary building units (SBUs) and one-dimensional polymeric "guide rods" of potassium-propionate. vulcanchem.comacs.org A significant peculiarity of this structure is its reversible single-crystal-to-single-crystal phase transition that occurs at approximately 195–200 K. vulcanchem.comacs.org This temperature-driven event is associated with an order-disorder transition of the flexible ethyl groups on the propionate ligands, which leads to minor rearrangements of the [Cu₂Prop₄] SBUs and a doubling of the unit cell volume at lower temperatures. vulcanchem.comacs.org

In addition to anhydrous and adducted forms, hydrated versions of this compound exist, such as [Cu(CH₃CH₂COO)₂]·2H₂O. csic.esresearchgate.net Spectroscopic studies have also provided insight into the solid-state structure. Infrared spectroscopy of anhydrous crystalline copper(II) propionate reveals the presence of two non-equivalent sets of carboxylate ligands, which results in splitting of certain vibrational bands. capes.gov.br

The formation of adducts extends to other ligands as well. An adduct with isonicotinamide (B137802) (INA), [Cu₂(C₃)₄(INA)₄], features two copper(II) ions coordinated by a combination of two bridging and two chelating carboxylate groups from the propionate anions. researchgate.netresearchgate.net

Spectroscopic Investigations of Cupric Propionate

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, probe the vibrational energy levels of molecules. By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify functional groups and deduce structural information.

Vibrational Mode Assignments and Carboxylate Group Analysis

The analysis of the vibrational spectra of cupric propionate (B1217596) provides significant information about the coordination of the propionate ligands to the copper(II) ion. A key diagnostic feature in the IR spectrum is the separation (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (COO⁻). This separation is sensitive to the coordination mode of the carboxylate ligand.

For cupric propionate, which exists as a dimer with bridging propionate ligands, the asymmetric and symmetric stretching bands are found at approximately 1585-1591 cm⁻¹ and 1416-1420 cm⁻¹, respectively. nist.govlookchem.com The difference (Δν) of around 170-175 cm⁻¹ is characteristic of a bidentate bridging coordination mode, which is a hallmark of the "paddle-wheel" structure common to copper(II) carboxylates. The presence of coordinated water in hydrated forms of this compound can be identified by a broad absorption band around 3450 cm⁻¹. lookchem.com Detailed assignments for other vibrational modes, such as C-H and C-C stretching, further support the structural characterization. nist.gov

Table 1: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric COO⁻ stretching (νas) | 1585 - 1591 | nist.gov, lookchem.com |

| Symmetric COO⁻ stretching (νs) | 1416 - 1420 | nist.gov, lookchem.com |

| O-H stretching (of coordinated water) | ~3450 | lookchem.com |

| CH₃ asymmetric stretching | 2982 | nist.gov |

| CH₃ symmetric stretching | 2945 | nist.gov |

| CH₂ asymmetric stretching | 2915 | nist.gov |

| CH₂ symmetric stretching | 2880 | nist.gov |

Detection of Ligand Exchange Phenomena

FTIR spectroscopy is also a valuable tool for monitoring ligand exchange reactions. When a solution of a copper salt like copper acetate (B1210297) is treated with propionic acid, a ligand exchange occurs, leading to the formation of this compound. csic.es This transformation can be followed by the appearance of new peaks in the IR spectrum that are characteristic of the propionate ligand and the disappearance of those associated with the acetate ligand. Similarly, the reaction of this compound with other ligands can be monitored by observing changes in the carboxylate stretching region, indicating the displacement of the propionate ligand. uchile.clresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like this compound, the UV-Vis spectrum is dominated by d-d electronic transitions and charge-transfer bands.

Electronic Transitions and Solution-Phase Dimer Stability

The electronic spectrum of this compound typically displays two main absorption bands. A broad, lower-energy band in the visible region, centered around 690-710 nm, is assigned to the d-d transitions of the Cu(II) ion. nist.govresearchgate.net The position of this band is indicative of the coordination geometry around the copper center.

A more intense band is observed in the near-UV region, at approximately 375 nm. researchgate.net This band is characteristic of the dimeric structure of copper(II) carboxylates and is attributed to a charge-transfer transition from the bridging carboxylate ligands to the copper(II) centers. researchgate.netresearchgate.net The presence and intensity of this band are often used as evidence for the existence of the dimeric "paddle-wheel" structure in solution. researchgate.net The stability of this dimer in solution is dependent on the solvent. In non-coordinating solvents like chloroform, the dimer remains intact. escholarship.org However, in more strongly coordinating solvents, the dimer can dissociate into monomeric species, which is reflected by a decrease in the intensity of the 375 nm band and a shift in the d-d band. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic Cu(II) complexes.

In its dimeric form, this compound is EPR silent at low temperatures. This is because the two S=1/2 Cu(II) ions are antiferromagnetically coupled, resulting in a singlet (S=0) ground state with no unpaired electrons. However, at higher temperatures, the thermally accessible triplet (S=1) excited state can be populated, giving rise to a characteristic EPR spectrum. rsc.orgacs.org The analysis of this spectrum provides information about the zero-field splitting parameters (D and E) and the g-tensor, which are related to the geometry and the magnetic exchange interaction between the two copper centers. rsc.orgacs.org The EPR spectra of monomeric Cu(II) species, which can be formed by the dissociation of the dimer in coordinating solvents, are distinct and show a typical four-line hyperfine splitting pattern due to the interaction of the unpaired electron with the copper nucleus (I=3/2). ijsrset.comnih.gov

Mass Spectrometry (MS) for Evolved Gas Analysis

When coupled with thermogravimetric analysis (TGA), mass spectrometry (MS) becomes a powerful tool for Evolved Gas Analysis (EGA), allowing for the identification of gaseous products released during the thermal decomposition of a substance.

The thermal decomposition of this compound has been studied using TGA-MS. csic.esresearchgate.net These studies reveal that upon heating, the compound decomposes in stages. In an inert atmosphere, the decomposition of the propionate ligands leads to the evolution of several gaseous products. The major volatile products identified by their mass-to-charge ratios (m/z) include carbon dioxide (CO₂, m/z = 44) and diethyl ketone ((C₂H₅)₂CO). csic.es The formation of propionic acid has also been detected, particularly during the initial stages of decomposition in some atmospheres. csic.esrsc.org The identification of these evolved gases is crucial for understanding the decomposition mechanism of this compound. csic.es

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic acid |

| Carbon dioxide |

| Copper acetate |

| This compound |

| Diethyl ketone |

Thermal Decomposition Mechanisms and Pyrolysis of Cupric Propionate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability and decomposition of materials. For cupric propionate (B1217596), these analyses reveal a multi-stage decomposition process that is sensitive to the surrounding atmosphere and the physical form of the sample (film vs. powder). csic.esresearchgate.net

In an inert atmosphere, such as nitrogen, the decomposition of cupric propionate typically begins at temperatures above 200°C. vulcanchem.comtandfonline.com TGA studies show a significant mass loss corresponding to the breakdown of the propionate ligands. csic.es DSC thermograms recorded in high-pressure pans have identified both endothermic and exothermic processes associated with the decomposition that were not previously reported. tandfonline.com

When analyzed as a thin film, this compound's decomposition in an inert atmosphere generally occurs in two main stages, ultimately yielding copper(I) oxide (Cu₂O) and some carbon residue at 500°C. csic.es The initial mass loss is attributed to the decomposition of the propionate ligand. csic.es In contrast, decomposition in an oxidizing atmosphere, such as dry oxygen, shifts the decomposition to lower temperatures. csic.es However, even in an oxygen-rich environment, the reduction of copper is not entirely prevented. csic.es

The table below summarizes the key thermal events observed during the decomposition of this compound under different conditions.

| Analysis Type | Atmosphere | Key Observations | Final Products (at 500°C) |

| TGA/DSC (Film) | Dry N₂ | Two-stage decomposition. | CuO, Cu₂O |

| TGA/DSC (Film) | Dry O₂ | Decomposition shifts to lower temperatures. | CuO |

| TGA/DSC (Powder) | Inert | Starts above 200°C. | CuO, metallic Cu |

This table presents a summary of findings from various thermal analysis studies. Specific temperatures and mass loss percentages can vary depending on experimental parameters like heating rate and sample preparation.

Evolved Gas Analysis (EGA) and Volatile Product Identification

Evolved Gas Analysis (EGA), often coupled with TGA (TGA-EGA), provides insight into the chemical nature of the volatile products released during decomposition. Techniques like mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) are used to identify the gaseous species. csic.es

Studies have shown that the decomposition of metal propionates in inert atmospheres often proceeds through a radical pathway. researchgate.net This involves the formation of C₂H₅• and C₂H₅CO• radicals, which then recombine. csic.es

Formation of Ketones (e.g., 2-Pentanone, 3-Pentanone) and Carbon Dioxide

A significant finding from EGA studies of this compound decomposition is the evolution of ketones and carbon dioxide. researchgate.netnih.gov In inert atmospheres, the primary ketone product is often reported to be 3-pentanone (B124093), a symmetrical ketone, along with CO₂. researchgate.net The formation of 3-pentanone is consistent with the recombination of ethyl radicals generated from the propionate ligands.

However, some studies using in-situ EGA-MS have also reported the formation of 2-pentanone, an asymmetrical ketone, as a major decomposition product of this compound. csic.esresearchgate.net The formation of an asymmetrical ketone suggests a different decomposition mechanism involving the cleavage of a C–C(C=O) bond. csic.es

In an oxidizing atmosphere, the volatile products are different. The oxidative degradation of the propionate ligand leads to the release of propionic acid, acetaldehyde, CO₂, and water. researchgate.netnih.gov

The following table details the primary volatile products identified during the thermal decomposition of this compound under different atmospheric conditions.

| Atmosphere | Primary Volatile Products |

| Inert (e.g., N₂) | 3-Pentanone, Carbon Dioxide (CO₂), 2-Pentanone |

| Oxidizing (e.g., O₂) | Propionic Acid, Acetaldehyde, Carbon Dioxide (CO₂), Water |

The relative amounts of these products can be influenced by factors such as temperature, heating rate, and sample morphology.

Influence of Atmosphere and Particle Size on Decomposition Pathways

The decomposition pathway of this compound is significantly influenced by the surrounding atmosphere and the physical form of the sample, specifically its particle size or whether it is in the form of a thin film or a powder. csic.esnih.gov

Atmosphere: As previously mentioned, an inert atmosphere favors a radical decomposition mechanism leading to ketones and CO₂. researchgate.net In contrast, an oxidizing atmosphere promotes oxidative degradation, resulting in the formation of propionic acid, acetaldehyde, and CO₂. nih.gov A humid atmosphere has been found to accelerate the decomposition process. csic.es

Particle Size and Form (Film vs. Powder): The decomposition kinetics are dependent on the geometry of the sample. csic.es In powder form, especially under inert conditions, gas diffusion in and out of the sample plays a crucial role. csic.es This can lead to a more "local" inert atmosphere within the crucible, resulting in different product distributions and final residues compared to thin films. csic.es For instance, powder samples decomposed in an inert atmosphere can yield a mixture of Cu and Cu₂O with a noticeable amount of carbon residue, whereas thin films under similar conditions might show different copper oxide phases. csic.es

Copper Redox Behavior During Pyrolysis

The oxidation state of copper undergoes changes during the pyrolysis of this compound. In inert atmospheres, the decomposition typically involves the reduction of Cu(II) to Cu(I) and even to metallic copper (Cu(0)). csic.es The final product at 500°C in a nitrogen atmosphere for a powder sample is a mixture of Cu and Cu₂O. csic.es

In thin films, the copper redox behavior is sensitive to the residual atmosphere. csic.es For example, in a dry N₂ atmosphere, the decomposition can lead to the reduction of CuO to Cu₂O. csic.es The presence of an oxidizing atmosphere generally leads to the formation of copper(II) oxide (CuO) as the final solid product. csic.esnih.gov However, even in a dry oxygen atmosphere, the reduction of copper is not completely suppressed. csic.es Some studies have observed a slight weight increase in the TGA curve during decomposition in an oxygen atmosphere, which is attributed to the oxidation of Cu(I) to Cu(II). researchgate.net

Role of the Metal Center in Propionate Decomposition Mechanisms

The metal cation plays a pivotal role in the decomposition mechanism of metal propionates. csic.esrsc.org The electronegativity and redox properties of the metal influence the decomposition temperature and the nature of the products formed.

In the case of this compound, the copper center facilitates specific decomposition pathways. The decomposition mechanism is distinct from that of other metal propionates, such as those of yttrium or barium. rsc.org For instance, under humid oxygen, this compound decomposes at a lower temperature range (100-200°C) compared to yttrium propionate (200-400°C) and barium propionate (250-500°C). rsc.org

The ability of copper to exist in multiple stable oxidation states (Cu(II), Cu(I), Cu(0)) is central to its redox behavior during pyrolysis. csic.es This allows for reduction-oxidation reactions to occur between the copper center and the decomposing organic ligands or the gaseous products. csic.es The formation of different copper-containing species during pyrolysis is a direct consequence of the active role of the metal center in the decomposition process.

Coordination Chemistry of Cupric Propionate and Its Derivatives

Ligand Design and Complex Formation Strategies

The deliberate design of ligands and the strategic control of reaction conditions are paramount in dictating the final architecture of cupric propionate (B1217596) complexes. mdpi.comresearchgate.net The stoichiometry of the reactants, in particular, plays a crucial role in determining whether the resulting product is a discrete molecule or a coordination polymer. mdpi.comresearchgate.net For instance, the reaction of copper(II) 2,2-bis(hydroxymethyl)propionate with hexamethylenetetramine (hmta) in different molar ratios leads to the formation of a mononuclear complex, a dinuclear complex, or a one-dimensional coordination polymer. mdpi.comresearchgate.net This highlights the principle that the metal-to-ligand ratio in the reactants is often reflected in the stoichiometry of the final solid product. mdpi.comresearchgate.net

Furthermore, the choice of ancillary ligands, which are ligands other than the primary propionate anion, can be used to direct the self-assembly process and introduce specific functionalities. connectjournals.com Aromatic heterocyclic ligands, for example, can influence the resulting structure and introduce properties such as photoluminescence. connectjournals.com The use of linkage ligands, such as pyrazine (B50134) and 4,4'-bipyridine, has been shown to connect pre-formed cupric propionate units into extended coordination polymers. researchgate.nettandfonline.com

The structural diversity of this compound coordination compounds is evident in the formation of mononuclear, dinuclear, and polymeric architectures. mdpi.comresearchgate.net

Mononuclear Complexes: In the presence of an excess of a monodentate ligand like hexamethylenetetramine (hmta), a mononuclear complex, [Cu(dmp)₂(hmta)₂(H₂O)], can be isolated. mdpi.com In this structure, the central copper(II) ion is coordinated by two bidentate chelating 2,2-bis(hydroxymethyl)propionate (dmp) anions, two hmta molecules, and a water molecule, resulting in a seven-coordinate, distorted pentagonal bipyramidal geometry. mdpi.com

Dinuclear Complexes: The most common structural motif for this compound is the dinuclear "paddle-wheel" structure, [Cu₂(prop)₄L₂], where four propionate ligands bridge two copper(II) centers. vulcanchem.com The axial positions of this dimer are typically occupied by solvent molecules or other coordinating ligands (L). vulcanchem.com For example, in [Cu₂(dmp)₄(hmta)₂], four bidentate bridging dmp anions and two monodentate hmta molecules form a paddle-wheel structure with a tetragonal pyramidal geometry at each copper center. mdpi.com

Polymeric Architectures: By employing bridging ligands, these dinuclear paddle-wheel units can be linked together to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. mdpi.comresearchgate.netvulcanchem.com For instance, when there is a deficiency of the hmta ligand, a 1D coordination polymer, [Cu₂(dmp)₄(hmta)]n, is formed. mdpi.com In this structure, hmta acts as a bidentate bridging ligand, connecting the dinuclear paddle-wheel moieties into zigzag chains. mdpi.com The use of other linkage ligands like pyrazine can also lead to the formation of 2D networks. researchgate.net

| Compound | Architecture | Key Structural Features | Reference |

|---|---|---|---|

| [Cu(dmp)₂(hmta)₂(H₂O)] | Mononuclear | Seven-coordinate Cu(II) in a distorted pentagonal bipyramidal geometry. | mdpi.com |

| [Cu₂(dmp)₄(hmta)₂] | Dinuclear | Paddle-wheel structure with a tetragonal pyramidal geometry at each Cu(II) center. | mdpi.com |

| [Cu₂(dmp)₄(hmta)]n | 1D Polymeric | Dinuclear paddle-wheel units linked by bridging hmta ligands into zigzag chains. | mdpi.com |

| [Cu₄(pro)₄(CH₃O)₄(pyz)]n | 2D Polymeric | Methoxo- and propionato-bridged tetranuclear copper(II) units connected by pyrazine molecules. | researchgate.net |

The propionate ligand, and its derivatives, can coordinate to metal centers in several ways, with the bidentate chelating and bridging modes being particularly significant in the chemistry of this compound. mdpi.comdntb.gov.ua

Bidentate Chelating Mode: In this mode, both oxygen atoms of the carboxylate group of the propionate ligand bind to the same copper(II) ion, forming a chelate ring. science.gov This coordination mode is observed in the mononuclear complex [Cu(dmp)₂(hmta)₂(H₂O)], where the 2,2-bis(hydroxymethyl)propionate (dmp) ligands act as bidentate chelating agents. mdpi.com

Bidentate Bridging Mode: Here, the carboxylate group of the propionate ligand bridges two different copper(II) centers. buffalo.edu This is the characteristic coordination mode in the dinuclear paddle-wheel structures, such as [Cu₂(dmp)₄(hmta)₂], where the four propionate groups adopt a syn-syn bridging conformation. mdpi.com This bridging mode is fundamental to the formation of both dinuclear species and extended polymeric networks. vulcanchem.com

The difference in the coordination mode of the propionate ligand leads to noticeable changes in the spectroscopic properties of the resulting complexes, such as the position of the carboxylate stretching vibrations in the infrared (IR) spectra. mdpi.comnih.gov

Heterometallic this compound Coordination Polymers

A fascinating extension of the coordination chemistry of this compound involves the incorporation of a second, different metal ion to form heterometallic coordination polymers. nih.gov This strategy allows for the design of materials with potentially enhanced or novel properties arising from the synergistic interplay between the two different metal centers.

This material exhibits interesting temperature-dependent behavior, undergoing a reversible single-crystal-to-single-crystal phase transition at approximately 195–200 K. vulcanchem.comacs.org This transition is driven by the ordering and disordering of the flexible ethyl groups of the propionate ligands. acs.org Despite the structural rearrangement, the magnetic exchange interaction between the copper atoms within the paddle-wheel units remains unchanged. acs.org The formation of such heterometallic frameworks demonstrates the potential for creating porous architectures with capabilities for ion-exchange. vulcanchem.com

Magnetic Properties of this compound Complexes

The magnetic behavior of this compound and its derivatives is a defining characteristic, stemming directly from its binuclear "paddle-wheel" structure where two copper(II) ions are held in close proximity by four bridging propionate ligands. This arrangement facilitates a significant magnetic exchange interaction between the two metal centers.

Antiferromagnetic Coupling Between Copper(II) Ions

A predominant magnetic feature of this compound is the antiferromagnetic coupling between the adjacent copper(II) ions. rsc.orgrsc.orgresearchgate.net Each Cu(II) ion possesses a d⁹ electron configuration with one unpaired electron. In the dimeric structure, these unpaired electrons interact, leading to a coupling of their magnetic spins. rsc.org This interaction is not direct but is mediated by the bridging propionate ligands in a mechanism known as superexchange. egyankosh.ac.incond-mat.dewikipedia.org The superexchange pathway involves the overlap of the magnetic orbitals of the copper ions (primarily the dx²-y² orbital) with the orbitals of the carboxylate groups. researchgate.netrsc.org

This antiferromagnetic interaction results in a ground state where the electron spins are paired (S=0, singlet state), which is diamagnetic, and a thermally accessible excited state where the spins are parallel (S=1, triplet state), which is paramagnetic. rsc.org A direct consequence of this is the observation of a magnetic moment at room temperature that is significantly lower than the "spin-only" value of 1.73 Bohr magnetons (B.M.) expected for an isolated Cu(II) ion. For instance, this compound monohydrate exhibits a magnetic moment of approximately 1.36 B.M. at room temperature. rsc.org

The strength of this antiferromagnetic coupling is quantified by the singlet-triplet energy gap, denoted as 2J. A negative value for J indicates an antiferromagnetic interaction. For both anhydrous and hydrated forms of this compound, the 2J value is consistently found to be in the range of -300 to -333 cm⁻¹. rsc.orgcdnsciencepub.com The temperature dependence of the magnetic susceptibility is a classic indicator of this behavior. As temperature decreases, the susceptibility increases to a maximum before dropping sharply as the population of the diamagnetic singlet ground state becomes dominant. rsc.orgcsic.es

The table below summarizes key magnetic parameters for this compound complexes, illustrating the effect of antiferromagnetic coupling.

| Compound | Magnetic Moment (μ_eff) at ~290 K (B.M.) | Singlet-Triplet Separation (2J) (cm⁻¹) | Weiss Constant (θ) (K) |

| This compound | 1.36 | -309 | - |

| This compound monohydrate | 1.35 | -318 | -325 |

Data compiled from research findings. rsc.orgscispace.com

It has been shown that the nature of ligands can influence the strength of the magnetic coupling. For example, the introduction of different axial ligands can alter the Cu-Cu distance and the geometry of the bridging ligands, thereby modulating the effectiveness of the superexchange pathway and changing the J value. semanticscholar.orgacs.org

Catalytic Applications and Reaction Mechanisms of Cupric Propionate

Homogeneous Catalytic Activation of Hydrogen by Cupric Complexes

Cupric salts, including cupric propionate (B1217596), have been identified as effective homogeneous catalysts for the activation of molecular hydrogen in aqueous solutions. This catalytic activity is crucial for various reduction reactions.

Influence of Complexing Agents on Catalytic Activity

The catalytic efficiency of the cupric ion in hydrogen activation is significantly influenced by the nature of the complexing agents present in the solution. Research has shown that the catalytic activities of cupric complexes decrease in the following order: butyrate (B1204436), propionate > acetate (B1210297) > SO₄²⁻ > Cl⁻ > H₂O (the uncomplexed Cu²⁺ ion) > glycine, ethylenediamine. wikipedia.orgufl.eduuni-muenchen.de This trend highlights that cupric propionate is one of the most active catalysts among the cupric carboxylates for this transformation. wikipedia.orgufl.eduuni-muenchen.de The enhanced activity of the undissociated cupric carboxylate complexes, like this compound, compared to the uncomplexed cupric ion suggests that the carboxylate ligand plays a important role in the activation process. uni-muenchen.de

The relative catalytic activities of various cupric complexes in the homogeneous activation of hydrogen are presented below. The activity of the uncomplexed Cu²⁺ ion is taken as unity.

| Complexing Agent | Relative Catalytic Activity |

| Butyrate | > Acetate |

| Propionate | > Acetate |

| Acetate | ~120 |

| Sulfate (B86663) (SO₄²⁻) | < Acetate |

| Chloride (Cl⁻) | < Sulfate |

| Water (H₂O) | 1 |

| Glycine | < 1 |

| Ethylenediamine | < 1 |

This table is based on the qualitative and quantitative data presented in the search results, indicating the superior performance of propionate and butyrate complexes. wikipedia.orgufl.eduuni-muenchen.de

Kinetic Studies and Rate-Determining Steps in Hydrogen Activation

-d[H₂]/dt = k[Cu²⁺][H₂] wikipedia.org

The activation energy for this process using cupric acetate has been determined to be approximately 24,200 cal/mol. wikipedia.org The rate-determining step in this catalytic cycle is proposed to be the formation of a complex between the cupric ion and a molecule of hydrogen. wikipedia.org This initial activation of the H-H bond is the crucial step that initiates the reduction process. The reaction is generally not affected by the surface of the reaction vessel or the concentration of the product, further confirming it as a homogeneous catalytic process. wikipedia.org

Copper-Catalyzed Organic Transformations

This compound and related copper complexes are instrumental in a variety of organic transformations, including allylic substitutions, alcohol dehydrogenation, and aerobic oxidations. These reactions often exhibit high selectivity and efficiency due to the unique properties of the copper catalyst.

Directed Allylic Substitution Reactions in Propionate Synthesis

Copper-catalyzed allylic substitution has become a powerful method for the construction of carbon-carbon and carbon-heteroatom bonds. wikipedia.org A notable application is in the synthesis of propionate motifs, which are common structural units in many natural products. nih.govresearchgate.net The use of an ortho-diphenylphosphanylbenzoyl (o-DPPB) directing group has been particularly successful in copper-mediated allylic substitutions. nih.govresearchgate.netresearchgate.net

The mechanism of this directed allylic substitution involves the coordination of the copper catalyst to the phosphorus atom of the o-DPPB group. This is followed by a syn-S_N2' attack of a nucleophile, such as a Grignard-derived organocopper reagent. ufl.edu This process occurs with excellent control over chemo-, regio-, and stereoselectivity, leading to the formation of the desired substitution products with high fidelity. researchgate.net The catalytic cycle is believed to involve a Cu(I)/Cu(III) mechanism, where the initial Cu(I) species coordinates to the olefin, followed by oxidative addition to form a Cu(III)-allyl intermediate, and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. wikipedia.org

A key advantage of this methodology is the ability to construct stereogenic centers with high precision, making it a valuable tool in the total synthesis of complex molecules like (+)-bourgeanic acid. nih.govresearchgate.net

Alcohol Dehydrogenation and Ester Formation

Copper catalysts, including those supported on various materials, are effective in the dehydrogenative synthesis of esters from primary alcohols. nih.gov This process involves the initial dehydrogenation of the alcohol to an aldehyde, which then reacts with another alcohol molecule to form a hemiacetal. Subsequent oxidation of the hemiacetal leads to the final ester product. rug.nl

Theoretical and experimental studies suggest that this transformation can be catalyzed by copper surfaces, where the formation of surface alkoxides is a key step. ufl.edu These alkoxide species can then undergo further reactions to form the ester. The reaction pathway for the dehydrogenative synthesis of esters from primary alcohols over a supported copper catalyst is believed to involve the following steps:

Dissociation of the alcohol's O-H bond on a base site of the support to form a copper alkoxide.

β-hydride elimination from the alkoxide to yield an aldehyde and a copper hydride species.

Reaction of the aldehyde with another alcohol molecule to form a hemiacetal.

Oxidation of the hemiacetal to the corresponding ester. nih.gov

This process is a green and atom-economical method for ester synthesis, as the only byproduct is molecular hydrogen. nih.gov

Aerobic Oxidation Reactions and C-H Functionalization

Copper-catalyzed aerobic oxidation reactions, particularly the functionalization of C-H bonds, have garnered significant attention. nih.govacs.org These reactions utilize molecular oxygen as a green and abundant oxidant. nih.gov Cupric complexes, including carboxylates, can catalyze the oxidation of a wide range of substrates. researchgate.net

The mechanism of these reactions can be complex and may proceed through either radical or organometallic pathways. nih.gov The involvement of different copper oxidation states, including Cu(I), Cu(II), and Cu(III), has been demonstrated through kinetic and spectroscopic studies. acs.org In many cases, the reaction is initiated by the formation of highly reactive copper-oxygen species, such as Cu(II)-superoxo, Cu(II)-hydroperoxo, or Cu(III)-oxo intermediates. researchgate.netacs.org These species are capable of activating C-H bonds, leading to their functionalization.

For instance, in the aerobic oxidative functionalization of an arene C-H bond, evidence for an aryl-copper(III) intermediate has been found, suggesting an organometallic pathway. acs.org The propionate ligand can play a role in tuning the reactivity and selectivity of these oxidations, influencing the nature of the active copper-oxygen species and the subsequent C-H activation step. researchgate.net

Computational Investigations of Catalytic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of catalytic reactions involving copper compounds. For this compound and its analogues like cupric acetate, computational studies provide molecular-level insights into reaction intermediates, transition states, and the energetics of entire catalytic cycles, which are often difficult to capture through experimental means alone.

Mechanistic Insights from DFT Studies

DFT calculations have been instrumental in understanding the nuanced roles of copper centers in catalysis. Studies on various copper-catalyzed reactions reveal that the process is rarely straightforward, often involving multiple copper atoms, changes in oxidation state, and complex equilibria between different active species. beilstein-journals.org

A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where copper(II) salts are frequently used as catalyst precursors. While the active catalyst is the copper(I) species, computational studies have explored the complex dynamics of how Cu(II) is reduced in situ and participates in the reaction. DFT studies support the hypothesis that the rate-determining step, the ring closure to form the triazole, involves the formation of a six-membered metallacycle. nih.gov Furthermore, computational models have substantiated the involvement of two copper centers in the catalytic cycle. nih.gov These studies suggest a bimetallic pathway where one copper center can act as a Lewis acid to activate the azide, while the second participates in the redox-active steps of the cycle. nih.gov The potential for a mixed-valence dinuclear copper species to be a highly efficient catalyst has also been proposed based on these findings. nih.gov

Energy Profiles and Reaction Coordinates

A significant contribution of computational chemistry is the ability to map the entire energy profile of a catalytic reaction. DFT calculations can determine the free energy of reactants, intermediates, transition states, and products, thereby identifying the rate-determining steps and clarifying the reaction mechanism.

For instance, in a study of the copper-catalyzed cupro-borylation of nitroalkenes, where copper(II) acetate was evaluated as a catalyst, DFT was used to model the free energy profile of the reaction. acs.org The calculations detailed the initial activation of the catalyst, its coordination with the substrate to form a reactive complex, and the subsequent β-nitrite elimination to yield the final allylborane product. acs.org

The table below presents a simplified representation of computationally derived energy data for key stages in a model copper-catalyzed reaction pathway, illustrating the energetic landscape that the reactants traverse.

Table 1: Illustrative DFT-Calculated Free Energy Profile for a Copper-Catalyzed Reaction

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Reactive Complex (Substrate-Catalyst) | -5.2 |

| 3 | Transition State 1 | +15.8 |

| 4 | Intermediate Complex | -12.1 |

| 5 | Transition State 2 | +8.5 |

| 6 | Products + Catalyst | -25.0 |

This table is a generalized representation based on data typically found in DFT studies of catalytic cycles, such as the cupro-borylation of nitroalkenes. acs.org The values illustrate the relative energies of intermediates and transition states.

Structural and Electronic Properties of Intermediates

Computational methods also provide detailed information on the geometric and electronic structures of transient species. In studies of copper(II) complexes with ligands containing propionate groups, DFT calculations have been used to predict geometries that closely match experimental data from X-ray crystallography. acs.org For example, calculations can accurately determine the bond lengths and angles within the coordination sphere of the copper ion, helping to understand the steric and electronic influences of the ligands. acs.org A natural bonding orbital (NBO) analysis, often performed in conjunction with DFT, can further reveal details about the bonding and electronic distribution within the catalyst complex. acs.org

Kinetics and DFT studies on the reaction of copper(II) complexes with hydrogen peroxide have suggested a mechanism where the deprotonated hydrogen peroxide first attacks the cupric ion. nih.gov This leads to the formation of a hydroperoxo copper(II) complex, which is a key intermediate in the oxidation process. nih.gov DFT calculations have been able to model this intermediate, providing data such as the O-O bond stretching vibration, which can be compared with experimental spectroscopic results. nih.gov Such studies underscore the synergy between computational modeling and experimental work in confirming reaction pathways.

The table below shows a comparison of selected experimental and DFT-calculated structural parameters for a copper(II) complex containing propionate functionalities, highlighting the predictive power of modern computational methods.

Table 2: Comparison of Experimental and DFT-Calculated Structural Data for a Cu(II)-Propionate type Complex

| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (Å or °) |

| Bond Length | Cu-O (equatorial) | 1.95 | 1.97 |

| Bond Length | Cu-N (equatorial) | 2.02 | 2.05 |

| Bond Length | Cu-O (axial) | 2.40 | 2.45 |

| Bond Angle | O-Cu-N (in-plane) | 91.5 | 91.2 |

Data is representative of values found in structural and computational studies of copper(II) carboxylate complexes, such as those involving ethylenediaminetetracarboxylate ligands with propionate arms. acs.org

Biological and Biomedical Research on Cupric Propionate

Antimicrobial Activity and Mechanisms

Cupric propionate (B1217596), the copper salt of propionic acid, is recognized for its antimicrobial properties, demonstrating efficacy against a range of bacteria and fungi. indiamart.comwbcil.comontosight.ai This activity is valuable in the development of antimicrobial coatings and wound dressings. wbcil.comontosight.ai

Antibacterial Efficacy Against Specific Pathogens (e.g., Xanthomonas citri)

Research has highlighted the potential of propionate as an alternative to traditional copper-based bactericides for managing citrus canker, a disease caused by Xanthomonas citri subsp. citri (Xcc). researcher.lifeasm.orgresearchgate.netcolab.ws The overuse of copper bactericides has led to concerns about copper-resistant strains and environmental impact. researcher.lifeasm.orgresearchgate.net

Propionate has been shown to effectively inhibit the growth of Xanthomonas citri. researcher.lifeasm.orgresearchgate.net Its mechanism of action is multifaceted, involving the disruption of the bacterial membrane potential, motility, and the type III secretion system, which is crucial for pathogenesis. researcher.lifeasm.org Propionate acts as a bacteriostatic agent by acidifying the bacterial cytoplasm and disrupting proton homeostasis. researcher.liferesearchgate.net This leads to a depletion of intracellular ATP, inducing a state of dormancy in the bacteria. researcher.lifeasm.orgresearchgate.net Furthermore, propionate is biodegradable by soil microbes, making it an environmentally favorable option for managing citrus canker. researcher.lifeasm.orgresearchgate.net

A summary of propionate's effects on Xanthomonas citri is presented below:

| Feature | Effect of Propionate on Xanthomonas citri |

| Growth | Inhibited |

| Mechanism | Bacteriostatic |

| Cellular Effects | Cytoplasmic acidification, disruption of proton homeostasis, ATP depletion, induced dormancy |

| Pathogenicity Factors | Disruption of membrane potential, motility, and type III secretion system |

| Environmental Fate | Degradable by soil microbes |

Antifungal and Fungicidal Properties

Cupric propionate is utilized as a fungicide in agriculture to control various plant diseases caused by fungal pathogens. indiamart.comwbcil.com The antimicrobial activity of propionates is largely attributed to the undissociated propionic acid molecule, which is lipophilic and can easily penetrate fungal cell membranes. researchgate.net The optimal pH for propionate's antifungal activity is between 5.0 and 5.5. unl.pt

Once inside the fungal cell, propionic acid disrupts essential biological processes necessary for survival and growth by lowering the cytoplasmic pH and interfering with electrochemical gradients, which in turn affects substrate transport and uptake. researchgate.net Studies have also investigated the use of copper nanoparticles (Cu-NPs) against phytopathogenic fungi like Fusarium kuroshium, showing significant inhibition of mycelial growth. nih.gov In some cases, Cu-NPs have demonstrated greater antifungal activity than conventional fungicides like cupric hydroxide (B78521). nih.gov

Antitumor and Anticancer Research

Copper compounds, including complexes related to this compound, are an attractive class of molecules for the development of novel cancer treatments. mdpi.com The biological activity of organic ligands is often enhanced when coordinated with copper(I) and (II) ions. nih.gov Copper and its complexes can induce tumor cell death through various mechanisms. nih.govmdpi.com

Cytotoxic Activity in Cancer Cell Lines

Coordination compounds of copper have demonstrated cytotoxic activity and are considered suitable candidates for new anticancer drugs. mdpi.com For instance, certain copper(II) carboxylate complexes have shown cytotoxicity in cisplatin-resistant ovarian carcinoma cells (A2780cis). mdpi.comresearchgate.net This suggests that the metal itself plays a role in the antitumor activity, as the ligands alone may not show significant cytotoxicity. mdpi.comresearchgate.net

Studies on various human cancer cell lines, including metastatic breast adenocarcinoma (MDA-MB-231, MCF-7) and lung epithelial carcinoma (A549), have been conducted to evaluate the cytotoxic effects of copper complexes. mdpi.comresearchgate.net For example, copper(II) complexes with ethyl 2-[bis(2-pyridylmethyl) amino]propionate ligand have reported anti-cancer activity. nih.govresearchgate.net The cytotoxic effects of copper complexes have been observed against several cell lines, as detailed in the table below.

| Compound Type | Tested Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Copper(II) carboxylate complexes | MDA-MB-231, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), A2780cis (cisplatin-resistant ovarian carcinoma) | Cytotoxic, particularly in cisplatin-resistant cells. | mdpi.comresearchgate.net |

| Copper(II) complexes with ethyl 2-[bis(2-pyridylmethyl) amino]propionate ligand | HepG2, HeLa, A549, Eca-109 | Anti-cancer activity. | nih.govresearchgate.netrjpbcs.com |

DNA Binding and Interaction Studies

A commonly proposed molecular event for the anticancer action of many copper compounds is their ability to bind to DNA. mdpi.comresearchgate.net Studies involving UV-visible spectroscopy and viscosity measurements have shown that copper(II) carboxylate complexes can bind to DNA, although sometimes with low binding constants. mdpi.comresearchgate.net The interaction with DNA is a key aspect of their mechanism of action, potentially leading to DNA damage and subsequent cell death. mdpi.comresearchgate.net Copper(II) ions are known to have a higher affinity for binding with DNA compared to other bivalent metal ions, which can promote DNA oxidation. rjpbcs.comsciforum.net

Mechanisms of Action for Copper-Based Therapeutic Agents

The mechanisms through which copper compounds exert their anticancer effects are varied and not yet fully characterized. mdpi.commdpi.comresearchgate.net This lack of specificity for a single molecular target may be an advantage, allowing them to combat the diverse cell populations found within a tumor. mdpi.comresearchgate.net

Several key mechanisms have been identified:

Induction of Reactive Oxygen Species (ROS): A primary mechanism involves the generation of ROS, which induces redox stress and oxidative damage to cellular components, including DNA and proteins. mdpi.comnih.govresearchgate.nethilarispublisher.com

Inhibition of Angiogenesis: Copper is essential for angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govhilarispublisher.com Some copper-based agents can inhibit this process. mdpi.comnih.gov

Cell Cycle Arrest: Copper compounds can cause cell cycle arrest, preventing cancer cells from proliferating. mdpi.com

Apoptosis and Autophagy: They can induce programmed cell death (apoptosis) and autophagy in tumor cells through various signaling pathways. nih.govmdpi.comfrontiersin.org

Proteasome Inhibition: Some copper complexes act as proteasome inhibitors, which is a critical target in cancer therapy. nih.govnih.gov

Topoisomerase Inhibition: Certain copper complexes inhibit topoisomerases I and II, enzymes essential for managing DNA topology, leading to severe DNA damage and cell death. nih.gov

Anti-inflammatory and Antirheumatic Potentials

Copper compounds have long been investigated for their therapeutic properties, and this compound, as a copper salt of propionic acid, is noted for its potential biological activities. Research into copper(II) alkanoates, the chemical class to which this compound belongs, has highlighted their potential in various pharmaceutical applications, including as anti-inflammatory and antirheumatic agents. researchgate.net While direct and extensive clinical trials on this compound for these specific indications are not widely documented in the available literature, its potential is inferred from studies on related compounds and the known biological roles of its constituents: copper and propionate.

Some sources explicitly state that this compound has demonstrated anti-inflammatory properties. wbcil.com The mechanism is thought to be related to the combined action of copper ions and the propionate molecule. Copper is an essential trace element that plays a role in various enzymatic processes, some of which are involved in the inflammatory response. nih.gov For instance, copper is a cofactor for superoxide (B77818) dismutase, an enzyme that protects against oxidative stress, a key component of chronic inflammation.

The propionate component also contributes to the anti-inflammatory profile. Propionate is a short-chain fatty acid (SCFA) that has been shown in various studies to possess anti-inflammatory effects. nih.gov Research on propionate and its derivatives has indicated that its anti-inflammatory mechanism involves the suppression of pro-inflammatory cytokines, the inhibition of leukocyte infiltration, and a reduction in capillary permeability. caringsunshine.com Studies on other copper complexes with non-steroidal anti-inflammatory drugs (NSAIDs) that are propionic acid derivatives, such as copper(II) fenoprofenate, have shown significantly enhanced anti-inflammatory activity compared to the parent drug alone. scielo.br In a study on carrageenan-induced paw oedema in mice, the copper(II) fenoprofenate complex produced a more significant reduction in swelling compared to the control group and the uncomplexed drug. scielo.br This synergistic effect suggests that combining copper with a propionate-related structure can amplify the anti-inflammatory response.

The potential antirheumatic activity of copper complexes has been a subject of interest for decades. The theory suggests that these complexes can deliver copper to sites of inflammation in a more bioavailable form, where it can participate in endogenous anti-inflammatory processes. Given that this compound combines both copper and a propionate moiety, it stands as a compound of interest for further investigation in the context of inflammatory and rheumatic conditions. researchgate.netresearchgate.net

Table 1: Research Findings on the Anti-inflammatory Potential of Related Copper and Propionate Compounds

| Compound/Substance | Model/Study Type | Key Findings | Reference(s) |

|---|---|---|---|

| Copper(II) Alkanoates | General Review | Noted for having pharmaceutical activity in anti-inflammatory and antirheumatic fields. | researchgate.net |

| Propionate (PA) | In Vitro / Animal Models | Demonstrates anti-inflammatory, antioxidative, and neuroregenerative properties. | nih.gov |

| Propionate Esters | General Review | Corticosteroid propionate esters suppress pro-inflammatory cytokines and reduce capillary permeability. | caringsunshine.com |

| Copper(II) Fenoprofenate | Animal (Mice) | Showed a significant reduction in carrageenan-induced paw oedema compared to the parent drug. | scielo.br |

Role in Nutritional Supplementation Research (Copper as Essential Trace Element)

Copper is an essential trace element vital for the health of all living organisms, including humans and animals. wikipedia.org It is a critical cofactor for numerous enzymes (cuproenzymes) involved in fundamental biological processes such as cellular respiration, iron metabolism, connective tissue formation, and antioxidant defense. nih.govpku.edu.cntrace-elements.co.uk Given its essentiality, ensuring adequate copper intake through diet or supplementation is crucial for maintaining health.